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molecular formula C8H8N2OS B8335044 2-Methylthio-4-propargyloxy pyrimidine

2-Methylthio-4-propargyloxy pyrimidine

Cat. No. B8335044
M. Wt: 180.23 g/mol
InChI Key: WLIBUPWCLYODRC-UHFFFAOYSA-N
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Patent
US04384118

Procedure details

3 grams of 2-methylthio-4-chloro pyrimidine in 30 ml of benzene was reacted with 3 ml of an aqueous 40% sodium hydroxide solution, 0.3 grams of triethyl benzyl ammonium chloride and 2 ml of propargyl alcohol. The resultant reaction mixture was refluxed with stirring for a period of 4 hours. Following, the mixture was cooled and 20 milliliters of water added, so resulting in separation of the benzene layer. Then, the solvent was evaporated under reduced pressure to yield 4.1 grams of 2-methylthio-4-propargyloxy pyrimidine melting at a temperature within the range of 70°-71° C. in ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](Cl)[CH:6]=[CH:5][N:4]=1.[OH-].[Na+].[CH2:12]([OH:15])[C:13]#[CH:14].O>C1C=CC=CC=1.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([O:15][CH2:12][C:13]#[CH:14])[CH:6]=[CH:5][N:4]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CSC1=NC=CC(=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for a period of 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CSC1=NC=CC(=N1)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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